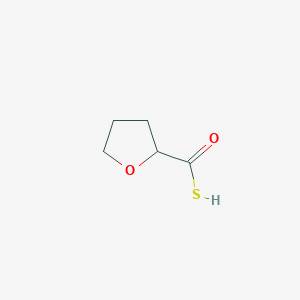![molecular formula C38H75NO3 B15287587 N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide](/img/structure/B15287587.png)
N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide is a complex organic compound with significant importance in various scientific fields. This compound is a type of ceramide, which are lipid molecules composed of sphingosine and a fatty acid. Ceramides are crucial components of the lipid bilayer of cell membranes and play a vital role in cellular signaling and maintaining the skin barrier .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide typically involves the condensation of a fatty acid with a sphingosine base. The reaction conditions often require the presence of catalysts and specific temperature and pH conditions to ensure the correct stereochemistry of the product. For instance, the reaction may involve the use of a base such as sodium hydroxide and a catalyst like pyridine under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process may include steps such as purification through chromatography and crystallization to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.
Reduction: This can convert the compound into alcohols or alkanes.
Substitution: This involves replacing one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide has numerous applications in scientific research:
Chemistry: It is used as a model compound to study lipid behavior and interactions.
Biology: It plays a role in cell membrane structure and function, making it essential for studying cellular processes.
Medicine: Ceramides, including this compound, are investigated for their role in skin health and potential therapeutic applications for skin disorders.
Industry: It is used in the formulation of skincare products due to its ability to maintain the skin barrier.
Wirkmechanismus
The mechanism of action of N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with various molecular targets, including enzymes and receptors, to regulate cellular processes such as apoptosis, differentiation, and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2S,3R,4E,6E)-1,3-Dihydroxy-4,6-tetradecadien-2-yl]icosanamide
- N-[(2S,3R,4E)-1,3-Dihydroxy-4-pentadecen-2-yl]icosanamide
- N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]dodecanamide
Uniqueness
N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide is unique due to its specific stereochemistry and the length of its fatty acid chain, which influence its physical and chemical properties. These characteristics make it particularly effective in maintaining the integrity of cell membranes and participating in cellular signaling .
Eigenschaften
Molekularformel |
C38H75NO3 |
|---|---|
Molekulargewicht |
594.0 g/mol |
IUPAC-Name |
N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide |
InChI |
InChI=1S/C38H75NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(42)39-36(35-40)37(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h31,33,36-37,40-41H,3-30,32,34-35H2,1-2H3,(H,39,42)/b33-31+/t36-,37+/m1/s1 |
InChI-Schlüssel |
XWBWIAOWSABHFI-PRDTZOEBSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)N[C@H](CO)[C@H](/C=C/CCCCCCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Hydroxy-alpha-[2-[[(4-hydroxyphenyl)methyl]amino]propyl]-benzenemethanol](/img/structure/B15287504.png)

![3-[1-(4-Chlorobenzyl)-5-(2-Fluoro-2'-Methylbiphenyl-4-Yl)-3-Methyl-1h-Indol-2-Yl]-2,2-Dimethylpropanoic Acid](/img/structure/B15287508.png)
![5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide](/img/structure/B15287512.png)

![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid](/img/structure/B15287525.png)



![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyridine-3-carboxamide](/img/structure/B15287575.png)

![[4-(Methylsulfonothioyloxymethyl)phenyl]methanol](/img/structure/B15287585.png)
![2-[(Phenylmethoxy)carbonyl]phenyl 2-Hydroxybenzoate](/img/structure/B15287592.png)
![ethyl (1S,2R)-1-phenyl-2-[2,2,2-trichloroethoxycarbonyl(trideuteriomethyl)amino]cyclohex-3-ene-1-carboxylate](/img/structure/B15287593.png)
